1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-6-3-11(18)9-14(15)21-17(23)19-12-4-5-13-10(8-12)2-7-16(22)20-13/h3-6,8-9H,2,7H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWIRZFLBBXBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative of 2-oxo-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
The chloro group also increases molecular weight and lipophilicity (clogP ~3.1 estimated), which may improve membrane permeability but reduce aqueous solubility .
Substituents on the Tetrahydroquinolin Core: The 1-methyl group in ’s compound adds steric bulk, which could hinder rotational freedom or intermolecular interactions. In contrast, the unsubstituted tetrahydroquinolin in the target compound and ’s analog allows for more flexible hydrogen bonding, critical for crystal packing or target engagement .
Hydrogen-Bonding and Crystal Packing: The urea group (-NH-C(=O)-NH-) enables robust hydrogen-bonding networks. highlights that such interactions dictate molecular aggregation and stability. The absence of a methyl group on the tetrahydroquinolin (vs. ) may facilitate tighter crystal packing in the target compound, as seen in similar urea derivatives .
Pharmacological Hypotheses :
- While activity data are unavailable, the chloro substituent’s electronegativity might enhance interactions with cysteine or histidine residues in enzymatic active sites. Ethoxy or methyl substituents in analogs () could alter metabolic stability—ethoxy groups are prone to oxidative metabolism, whereas chloro substituents resist degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
